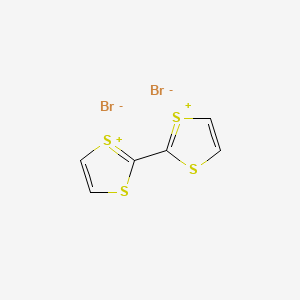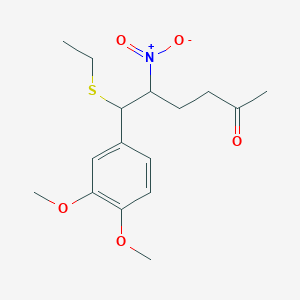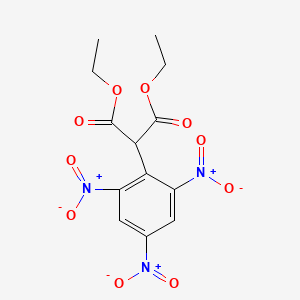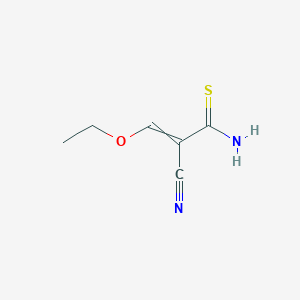
2,2'-Bi-1,3-dithiol-1-ium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bi-1,3-dithiol-1-ium dibromide is a chemical compound with the molecular formula C6H4Br2S4 It is known for its unique structure, which includes two 1,3-dithiolium rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3-dithiol-1-ium dibromide typically involves the reaction of 1,3-dithiolium salts with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1,3-dithiolium salt+Br2→2,2’-Bi-1,3-dithiol-1-ium dibromide
Industrial Production Methods
Industrial production of 2,2’-Bi-1,3-dithiol-1-ium dibromide may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bi-1,3-dithiol-1-ium dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) or silver fluoride (AgF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Compounds with different halogens or functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,2’-Bi-1,3-dithiol-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2,2’-Bi-1,3-dithiol-1-ium dibromide involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dithiolane
- 1,3-Dithiane
- 2-Mercaptoethanol
- 1,2-Ethanedithiol
Uniqueness
2,2’-Bi-1,3-dithiol-1-ium dibromide is unique due to its dimeric structure, which distinguishes it from other similar compounds. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64504-11-6 |
|---|---|
Molekularformel |
C6H4Br2S4 |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
2-(1,3-dithiol-1-ium-2-yl)-1,3-dithiol-1-ium;dibromide |
InChI |
InChI=1S/C6H4S4.2BrH/c1-2-8-5(7-1)6-9-3-4-10-6;;/h1-4H;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ABNQDVHNMXDEJQ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C[S+]=C(S1)C2=[S+]C=CS2.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)



methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)



![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)

![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
